

A Technical Guide to the Stereochemistry and Absolute Configuration of (+)-Fenchol

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Compound of Interest

| | |
|----------------|-------------|
| Compound Name: | (+)-Fenchol |
| CAS No.: | 2217-02-9 |
| Cat. No.: | B1588557 |

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This guide provides an in-depth analysis of the stereochemical intricacies of the bicyclic monoterpene alcohol, **(+)-Fenchol**. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles governing its three-dimensional structure and details the advanced analytical methodologies for the unambiguous determination of its absolute configuration.

The Stereochemical Landscape of the Fenchane Skeleton

Fenchol, systematically named 1,3,3-trimethyl-2-norbornanol, is a saturated bicyclic monoterpene alcohol.^{[1][2]} Its rigid [2.2.1] bicyclic framework is the source of its complex stereochemistry. The structure possesses multiple stereocenters, giving rise to several stereoisomers.

A primary point of isomerism in the fenchol structure is the orientation of the hydroxyl group relative to the six-membered ring. This leads to two diastereomeric forms: endo and exo.^{[3][4]} In the endo isomer, the hydroxyl group is oriented towards the longer bridge of the bicyclic system, while in the exo isomer, it points away from it. Each of these diastereomers is chiral

and exists as a pair of enantiomers. The naturally occurring and widely used enantiomer in the fragrance industry is (1R)-endo-(+)-Fenchol.[1]

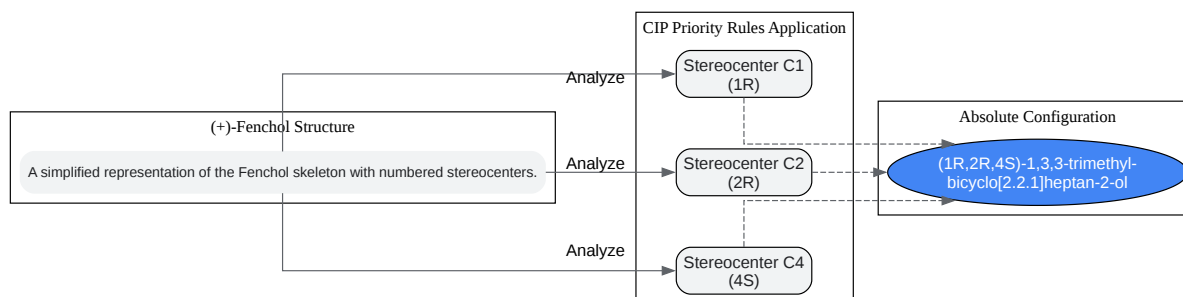
Deciphering the Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

The absolute spatial arrangement of atoms at a chiral center is defined using the Cahn-Ingold-Prelog (CIP) priority rules.[5][6] For (+)-Fenchol, the accepted IUPAC name, (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, explicitly denotes the configuration at its three stereocenters.[7][8]

Let's dissect the assignment for each stereocenter:

- C1 (Bridgehead Carbon): This carbon is bonded to C2, C6, C7, and the methyl group (C10). The priorities are assigned based on the atomic number of the atoms directly attached and, in case of a tie, by moving to the subsequent atoms.[9] Following a detailed analysis of the connectivity, the priority order is established, leading to an R configuration at this center.
- C2 (Hydroxyl-bearing Carbon): This center is attached to the hydroxyl group, C1, C3, and a hydrogen atom. The oxygen atom of the hydroxyl group receives the highest priority. The subsequent ranking of the carbon atoms and the hydrogen atom results in an R configuration.
- C4 (Bridgehead Carbon): This carbon is connected to C3, C5, and C7. A thorough application of the CIP rules, which may involve traversing the ring system, reveals an S configuration.[10]

The combination of these assignments gives the full stereochemical descriptor for (+)-Fenchol as (1R,2R,4S).



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Caption: Logical flow for assigning the absolute configuration of **(+)-Fenchol**.

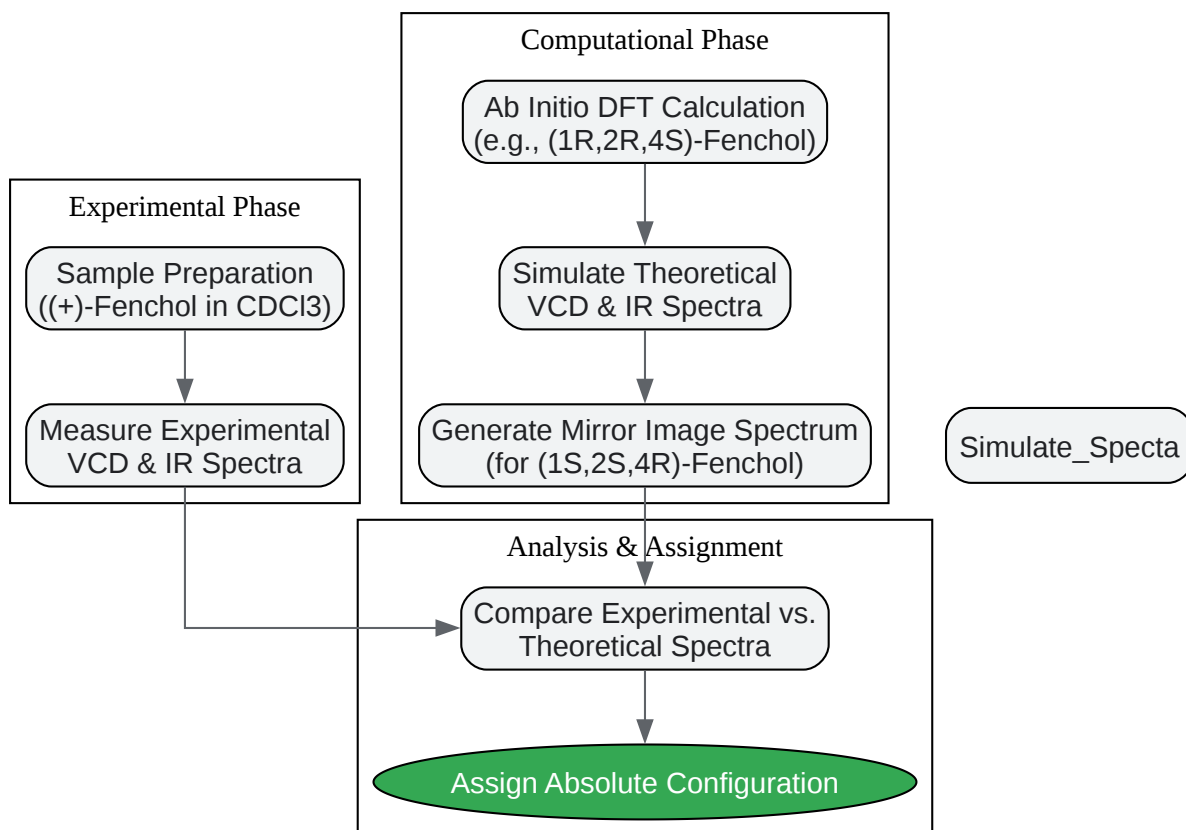
Experimental Verification of Absolute Configuration

While the CIP rules provide a theoretical assignment, experimental validation is crucial, particularly in pharmaceutical development where stereochemistry dictates biological activity. [11] Two powerful techniques for this purpose are Vibrational Circular Dichroism (VCD) and Single-Crystal X-ray Crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy has emerged as a robust method for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization. [12][13] The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. [14] Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign). [13]

The determination of absolute configuration via VCD is a comparative process that synergizes experimental measurement with quantum chemical calculations. [15][16]



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Caption: Workflow for absolute configuration determination using VCD.

- **Sample Preparation:** A solution of **(+)-Fenchol** is prepared in a suitable solvent, typically a deuterated one like chloroform-d (CDCl_3), at a concentration of approximately 0.1 M.[14]
- **Spectra Acquisition:** The VCD and infrared (IR) spectra are recorded using a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[14]
- **Quantum Chemical Calculations:** The VCD spectrum for one enantiomer (e.g., the (1R,2R,4S) configuration) is calculated using Density Functional Theory (DFT) at a suitable

level of theory (e.g., B3LYP-D3/LACVP**).[15] This involves a conformational search to identify low-energy conformers, followed by geometry optimization and frequency calculations for each.[13]

- **Spectral Simulation:** The calculated vibrational frequencies and rotational strengths are used to generate a simulated VCD spectrum, often by applying a Lorentzian or Gaussian band shape. The spectrum of the opposite enantiomer is simply the inverse of the calculated one. [14]
- **Comparison and Assignment:** The experimental VCD spectrum of **(+)-Fenchol** is visually and quantitatively compared to the two simulated spectra. A strong correlation in the sign and relative intensity of the VCD bands with one of the simulated spectra provides an unambiguous assignment of the absolute configuration.[14][15]

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is considered the gold standard for determining molecular structures, providing a definitive three-dimensional map of the atoms in a crystalline solid.[17] [18] For chiral molecules, this technique can be used to determine the absolute configuration through the phenomenon of anomalous dispersion.[14]

The ability to determine absolute configuration arises when the crystal contains an atom that exhibits significant anomalous scattering of X-rays. While this effect is more pronounced for heavier atoms, it can often be measured for lighter atoms with modern instrumentation.[14] The differences in the intensities of Friedel pairs (reflections h,k,l and $-h,-k,-l$) are used to establish the absolute structure.

- **Crystallization:** The primary and often most challenging step is to grow a single, high-quality crystal of the compound of interest, in this case, **(+)-Fenchol**. This may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
- **Data Collection:** The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is used to solve the crystal structure, yielding the connectivity of the atoms and their positions in the unit cell.

- **Absolute Configuration Determination:** The Flack parameter is calculated during the refinement process. A value close to 0 for a given enantiomeric model confirms the correctness of the assigned absolute configuration, while a value near 1 indicates that the opposite enantiomer is present in the crystal.

Data Presentation

The following table summarizes key identifying and physical properties of **(+)-Fenchol**.

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name | (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | [1][7][8] |
| Synonyms | (1R)-endo-(+)-Fenchol, (+)- α -Fenchol, D-Fenchyl Alcohol | [7][19] |
| CAS Number | 2217-02-9 | [1][19] |
| Molecular Formula | C ₁₀ H ₁₈ O | [2] |
| Molar Mass | 154.25 g/mol | [8] |
| Optical Activity | $[\alpha]_{20/D} +11.0^\circ \pm 0.5^\circ$ (c=10% in ethanol) | |
| Appearance | Colorless or white solid | [1] |

Conclusion

The stereochemistry of **(+)-Fenchol** is defined by its rigid bicyclic structure, which gives rise to three stereocenters with the absolute configuration (1R,2R,4S). This configuration can be assigned theoretically using the Cahn-Ingold-Prelog rules. For definitive empirical proof, essential in regulated industries, advanced analytical techniques are employed. Vibrational Circular Dichroism offers a powerful and accessible method for determining the absolute configuration in solution by comparing experimental spectra to quantum chemical calculations. Alternatively, single-crystal X-ray crystallography provides an unambiguous structural determination, provided that suitable crystals can be obtained. A thorough understanding and

verification of the stereochemistry of molecules like **(+)-Fenchol** are fundamental to controlling their properties and ensuring their efficacy and safety in various applications.

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